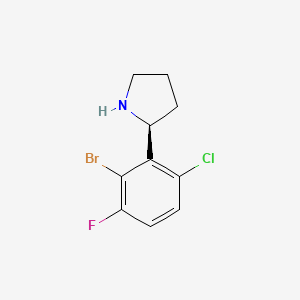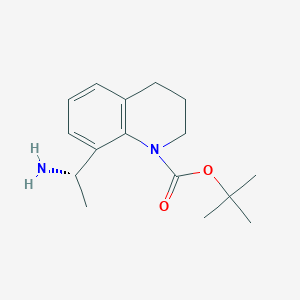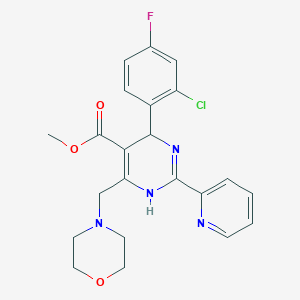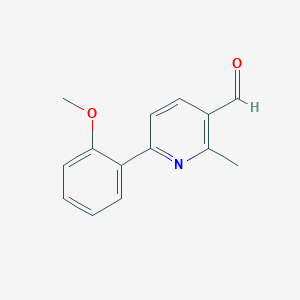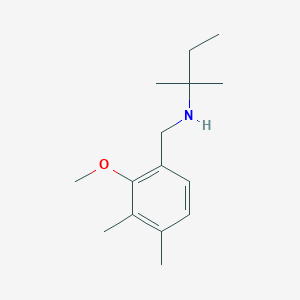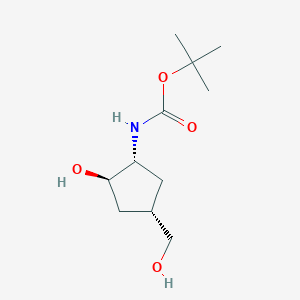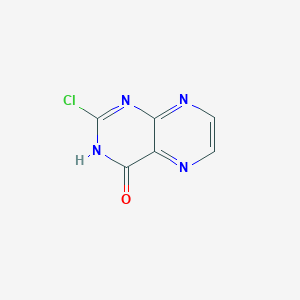![molecular formula C9H13FO2 B12997079 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)bicyclo[410]heptane-3-carboxylic acid is an organic compound characterized by a bicyclic structure with a fluoromethyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic structure . The fluoromethyl group can be introduced through a subsequent fluorination reaction using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound without the fluoromethyl and carboxylic acid groups.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring sizes and functional groups.
Bicyclo[2.2.1]heptane: Known for its use in various bioactive natural products.
Uniqueness
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to the presence of both the fluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H13FO2 |
|---|---|
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
6-(fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H13FO2/c10-5-9-2-1-6(8(11)12)3-7(9)4-9/h6-7H,1-5H2,(H,11,12) |
Clé InChI |
HIPKMQILTGBYKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2CC1C(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


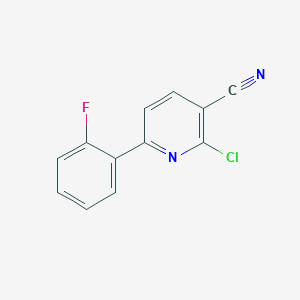
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
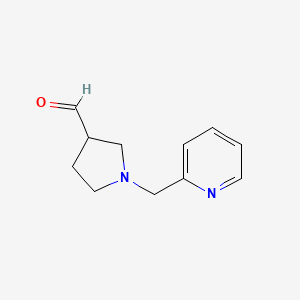
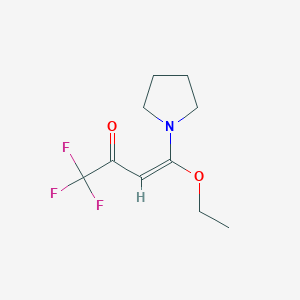

![(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12997042.png)
